molecular formula C19H17N3O3S B2525713 [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl [1,1'-biphenyl]-4-carboxylate CAS No. 877643-32-8

[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl [1,1'-biphenyl]-4-carboxylate

Cat. No.: B2525713
CAS No.: 877643-32-8
M. Wt: 367.42
InChI Key: BGQCJARMVXVGHD-UHFFFAOYSA-N
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Description

The compound [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl [1,1'-biphenyl]-4-carboxylate is a synthetically derived small molecule of significant interest in medicinal chemistry and biochemical research. Its structure, featuring a 1,2,4-triazinone core linked to a biphenyl group through an ester bridge, suggests potential as a key intermediate or scaffold in the development of enzyme inhibitors. Researchers can investigate its efficacy against a range of therapeutic targets, such as kinases and proteases, given that similar heterocyclic cores are prevalent in active pharmaceutical ingredients. The (methylsulfanyl) moiety may offer a site for further chemical modification, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity. This reagent is provided For Research Use Only and is intended for laboratory studies by qualified scientists, strictly prohibiting any diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-13-17(23)22(19(26-2)21-20-13)12-25-18(24)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQCJARMVXVGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation to Form the Triazinone Ring

The triazinone ring is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with α-keto esters or diketones. For this compound, methyl 3-oxobutanoate reacts with 4-methyl-3-thiosemicarbazide under acidic conditions to yield 6-methyl-3-thioxo-1,2,4-triazin-5(4H)-one.

Reaction Conditions :

  • Solvent: Ethanol/water mixture.
  • Catalyst: Concentrated HCl.
  • Temperature: Reflux at 80°C for 6–8 hours.

Mechanism :

  • Nucleophilic attack of the thiosemicarbazide’s amino group on the carbonyl carbon of methyl 3-oxobutanoate.
  • Cyclization with elimination of methanol and water to form the triazinone ring.

Introduction of the Methylsulfanyl Group

The thioxo group at position 3 is alkylated using methyl iodide (CH3I) in the presence of a base:

Reaction :
3-Thioxo-6-methyl-1,2,4-triazin-5(4H)-one + CH3I → 3-(methylsulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one

Conditions :

  • Base: Potassium carbonate (K2CO3).
  • Solvent: Dimethylformamide (DMF).
  • Temperature: 60°C for 4 hours.

Hydroxymethylation at Position 4

The introduction of a hydroxymethyl group is achieved via reaction with formaldehyde under basic conditions:

Reaction :
3-(Methylsulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one + HCHO → 4-(hydroxymethyl)-3-(methylsulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one

Conditions :

  • Solvent: Aqueous sodium hydroxide (NaOH).
  • Temperature: Room temperature, 12 hours.

Synthesis of the Biphenyl Ester Moiety (Fragment B)

Suzuki-Miyaura Cross-Coupling for Biphenyl Formation

The biphenyl system is constructed using a palladium-catalyzed Suzuki-Miyaura coupling between 4-bromobenzoic acid and phenylboronic acid.

Reaction :
4-Bromobenzoic acid + Phenylboronic acid → [1,1'-Biphenyl]-4-carboxylic acid

Conditions :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv).
  • Base: Potassium carbonate (K2CO3).
  • Solvent: Toluene/water (3:1).
  • Temperature: 80°C for 16 hours.

Esterification to Acid Chloride

The biphenyl carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl2):

Reaction :
[1,1'-Biphenyl]-4-carboxylic acid + SOCl2 → [1,1'-Biphenyl]-4-carbonyl chloride

Conditions :

  • Solvent: Dichloromethane (DCM).
  • Temperature: Reflux at 40°C for 2 hours.

Final Esterification: Coupling Fragments A and B

The hydroxymethyltriazinone (Fragment A) is esterified with [1,1'-biphenyl]-4-carbonyl chloride (Fragment B) under mild basic conditions:

Reaction :
4-(Hydroxymethyl)-3-(methylsulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one + [1,1'-Biphenyl]-4-carbonyl chloride → Target Compound

Conditions :

  • Base: Pyridine (acts as both solvent and base).
  • Temperature: 0°C → room temperature, 12 hours.
  • Workup: Dilution with ice-cold HCl, extraction with chloroform, and purification via column chromatography.

Optimization and Challenges

Key Variables Impacting Yield

Step Optimal Conditions Yield Improvement Strategies
Suzuki Coupling Pd(PPh3)4, 80°C, 16 hours Use microwave irradiation (120°C, 1 h)
Methylsulfanylation K2CO3/DMF, 60°C Substitute K2CO3 with Cs2CO3
Esterification Pyridine, 0°C → RT Employ Steglich conditions (DCC/DMAP)

Common Byproducts and Mitigation

  • Sulfoxide Formation : Oxidation of the methylsulfanyl group during esterification. Mitigated by conducting reactions under nitrogen.
  • Di-Esterification : Over-reaction at the hydroxymethyl group. Controlled by slow addition of acyl chloride.

Characterization and Validation

Spectroscopic Data

  • IR (KBr) : 1720 cm⁻¹ (ester C=O), 1675 cm⁻¹ (triazinone C=O), 1260 cm⁻¹ (C-S).
  • ¹H NMR (500 MHz, DMSO-d6) :
    • δ 8.20–7.45 (m, 9H, biphenyl-H).
    • δ 5.32 (s, 2H, OCH2).
    • δ 2.55 (s, 3H, SCH3).
    • δ 2.40 (s, 3H, CH3).
  • LC-MS : m/z 451.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows >98% purity at 254 nm.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the triazine ring, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings and the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted triazine and biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl [1,1’-biphenyl]-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for probing biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl [1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Functional Groups : The biphenyl ester replaces the sulfonylurea linkage, likely reducing acetolactate synthase (ALS) inhibition—a hallmark mechanism of sulfonylurea herbicides .

Table 2: Hypothetical Physicochemical Properties Based on Structural Analogs

Property Target Compound Metsulfuron Methyl Ester
Molecular Weight (g/mol) ~399 (estimated) 381
logP (lipophilicity) ~3.2 (higher due to biphenyl) 2.1
Water Solubility (mg/L) Low (inferred from biphenyl) 1.4 (pH 7)
Mechanism of Action Unknown (non-sulfonylurea) ALS inhibition

Crystallographic and Conformational Analysis

Key considerations include:

  • Conformational Flexibility : The biphenyl ester may adopt planar or twisted conformations, influencing molecular packing and crystal stability.
  • Hydrogen Bonding: The 5-oxo group and triazinone nitrogen atoms likely participate in intermolecular hydrogen bonds, analogous to sulfonylurea herbicides .

Biological Activity

The compound [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl [1,1'-biphenyl]-4-carboxylate is a triazine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring with a methylsulfanyl group and a biphenyl carboxylate moiety. This unique structure contributes to its diverse chemical reactivity and potential biological interactions.

Property Details
Molecular Formula C18H17N3O4S
Molecular Weight 367.41 g/mol
IUPAC Name (6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl)methyl [1,1'-biphenyl]-4-carboxylate
CAS Number 877648-55-0

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The triazine ring can engage in nucleophilic interactions with proteins, while the biphenyl moiety may facilitate π-π stacking interactions with aromatic residues in target proteins.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity affecting signal transduction pathways.
  • Antimicrobial Activity : Its structural features suggest potential antimicrobial properties against various pathogens.

Biological Activity

Research indicates that derivatives of triazines exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that similar triazine compounds possess significant antibacterial properties against drug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, compounds with structural similarities demonstrated minimum inhibitory concentrations (MIC) below 50 µM against various strains of Mtb .

Anticancer Activity

Triazine derivatives have been investigated for their anticancer potential. A study highlighted that certain modifications on the triazine structure led to enhanced cytotoxicity against cancer cell lines such as HT29 and Jurkat cells. The presence of electron-donating groups was critical for increased activity .

Case Studies

Several studies have explored the biological activity of triazine derivatives similar to the compound :

  • Study on Antimicrobial Properties :
    • Researchers synthesized various triazines and evaluated their efficacy against drug-susceptible and resistant strains of Mtb.
    • Results indicated broad-spectrum activity with some compounds exhibiting selectivity towards resistant strains .
  • Anticancer Activity Evaluation :
    • A series of substituted triazines were tested for cytotoxic effects on multiple cancer cell lines.
    • Compounds showed IC50 values comparable to standard chemotherapeutics like doxorubicin, indicating potential as anticancer agents .

Comparative Analysis

The compound's biological activity can be compared with other related compounds:

Compound Name Structure Features Biological Activity
2-Amino-1,3-thiazoleContains sulfur; known for antimicrobial propertiesAntimicrobial
1,2,4-Triazole derivativesSimilar nitrogen heterocycle; used in antifungal agentsAntifungal
Benzothiazole derivativesContains sulfur and nitrogen; potential anticancer activityAnticancer

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